molecular formula C16H16ClN5 B12435462 5-Cyano-2,3-di-4-tolyl-tetrazolium chloride

5-Cyano-2,3-di-4-tolyl-tetrazolium chloride

Cat. No.: B12435462
M. Wt: 313.78 g/mol
InChI Key: BBACTMKZJZNFQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-2,3-bis(4-methylphenyl)-1H-1,2,3,4-tetrazol-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, followed by quaternization with methyl iodide to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The compound exerts its effects through its redox properties. Upon reduction, it forms a fluorescent formazan, which can be detected using fluorescence microscopy or flow cytometry. This property makes it an effective indicator of cellular respiration and viability . The molecular targets are typically cellular reductases that facilitate the reduction process .

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile;chloride

InChI

InChI=1S/C16H15N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3,(H,18,19);1H

InChI Key

BBACTMKZJZNFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)C)C#N.[Cl-]

Origin of Product

United States

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